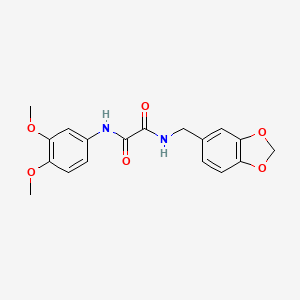
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dimethoxyphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dimethoxyphenyl)oxamide, also known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic applications. MDMA is a synthetic compound that belongs to the amphetamine class of drugs and is commonly referred to as ecstasy or molly. MDMA has been found to have significant effects on serotonin levels in the brain, leading to its potential use in the treatment of various psychiatric disorders.
Scientific Research Applications
Virtual Screening and Anti-Metastatic Activity
Virtual screening targeting the urokinase receptor (uPAR) led to the identification of compounds with significant effects on breast tumor metastasis. One study synthesized analogues that inhibited cell growth, blocked angiogenesis, and induced apoptosis in breast MDA-MB-231 invasion, migration, and adhesion assays. These compounds, when administered orally, showed promising pharmacokinetic properties and resulted in a reduction of tumor volumes and less extensive metastasis in NOD-SCID mice models, suggesting a potential application in treating breast cancer metastasis (Wang et al., 2011).
Metabolism and Antineoplastic Properties
Another study focused on the metabolism and disposition of a novel antineoplastic compound, revealing a unique pharmacologic property of accelerating bone-marrow cell formation. This research provides insights into the drug's metabolic pathway, including acetylation and glucuronation processes, highlighting its potential as a therapeutic agent (Zhang et al., 2011).
Synthesis and Antimicrobial Evaluation
Research into the synthesis, characterization, and antimicrobial evaluation of related compounds has demonstrated their potential in combating microbial infections. One study synthesized derivatives and conducted docking studies, suggesting their utility in medicinal chemistry, particularly in developing antimicrobial agents (Talupur et al., 2021).
Anticonvulsant Activity
The discovery of potent metabolic inhibitors with anticonvulsant activity in animal models points to the therapeutic potential of these compounds in treating seizures. This research identified compounds that were effective in antagonizing seizures induced by maximal electroshock (MES) in mice, providing a basis for further exploration of these compounds as anticonvulsant agents (Robertson et al., 1987).
Crystal Structure and X-ray Diffraction Studies
Studies on the crystal structure of related compounds have contributed to our understanding of their molecular configuration and potential interactions with biological targets. X-ray diffraction studies have helped elucidate the compounds' structural aspects, aiding in the design and synthesis of novel therapeutic agents (Sharma et al., 2016).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,4-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-23-13-6-4-12(8-15(13)24-2)20-18(22)17(21)19-9-11-3-5-14-16(7-11)26-10-25-14/h3-8H,9-10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRJWLIASQTGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1H-pyrrol-3(2H)-one](/img/structure/B2748356.png)
![6-(Benzo[d][1,3]dioxol-5-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2748357.png)
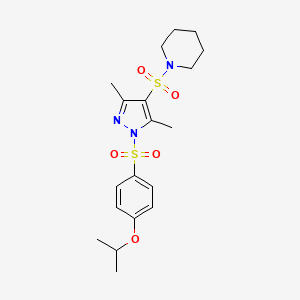
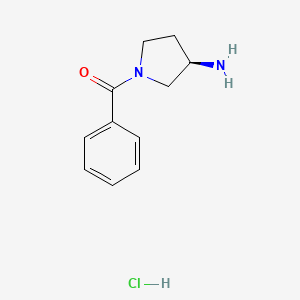
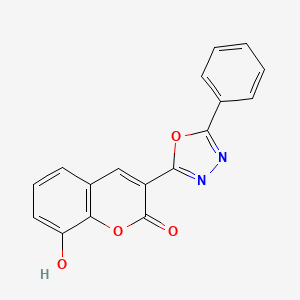
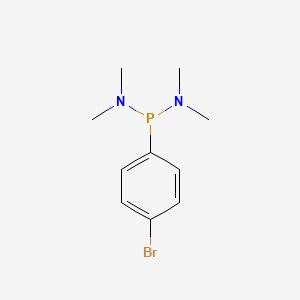
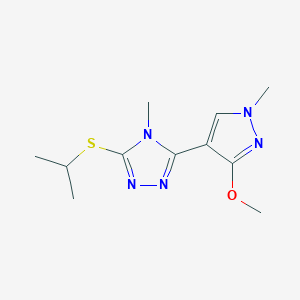
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2748367.png)
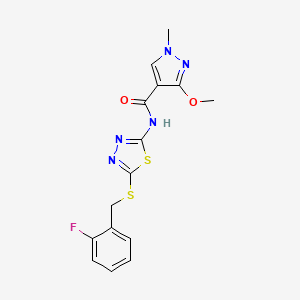
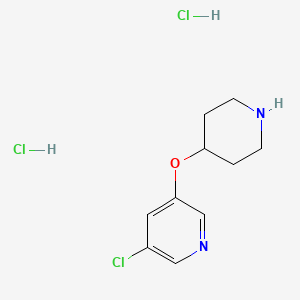

![3-(4-ethoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748372.png)
![6-((2,5-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2748375.png)
